molecular formula C11H14BrNO2 B13638593 3-(2-(4-Bromophenoxy)ethoxy)azetidine

3-(2-(4-Bromophenoxy)ethoxy)azetidine

Cat. No.: B13638593
M. Wt: 272.14 g/mol
InChI Key: DQNRXPYPSHDTMH-UHFFFAOYSA-N
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Description

3-(2-(4-Bromophenoxy)ethoxy)azetidine is a chemical compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a bromophenoxyethoxy group attached to it

Preparation Methods

The synthesis of 3-(2-(4-Bromophenoxy)ethoxy)azetidine typically involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with azetidine under suitable conditions to yield the final product . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

3-(2-(4-Bromophenoxy)ethoxy)azetidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phenoxy group can be oxidized to form corresponding quinones or other oxidized products.

    Reduction Reactions: The azetidine ring can be reduced to form corresponding amines or other reduced products.

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-(2-(4-Bromophenoxy)ethoxy)azetidine involves its interaction with molecular targets through its functional groups. The bromophenoxy group can participate in various binding interactions, while the azetidine ring can undergo ring-opening reactions to form reactive intermediates. These interactions and reactions can modulate biological pathways and molecular targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to 3-(2-(4-Bromophenoxy)ethoxy)azetidine include other azetidine derivatives and bromophenoxy compounds. For example:

    3-(2-(4-Chlorophenoxy)ethoxy)azetidine: Similar structure but with a chlorine atom instead of bromine.

    3-(2-(4-Fluorophenoxy)ethoxy)azetidine: Similar structure but with a fluorine atom instead of bromine.

    3-(2-(4-Methylphenoxy)ethoxy)azetidine: Similar structure but with a methyl group instead of bromine.

The uniqueness of this compound lies in its specific bromine substitution, which can impart distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

3-[2-(4-bromophenoxy)ethoxy]azetidine

InChI

InChI=1S/C11H14BrNO2/c12-9-1-3-10(4-2-9)14-5-6-15-11-7-13-8-11/h1-4,11,13H,5-8H2

InChI Key

DQNRXPYPSHDTMH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCCOC2=CC=C(C=C2)Br

Origin of Product

United States

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